![molecular formula C15H23NO3 B5663645 1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)
1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving morpholine and cyclohexyl components often employs condensation reactions, reductive amination, and catalytic processes. For example, compounds with similar structural features have been synthesized using reactions of benzaldehyde with methyl acetoacetate in the presence of morpholine, leading to condensation products alongside usual products like benzylideneacetoacetate. These syntheses utilize catalysts such as TiCl4 and involve dehydration and hydrolysis steps to achieve the desired configurations and compound structures (Nitta, Takimoto, & Ueda, 1992).
Molecular Structure Analysis
Molecular structure determinations, often through X-ray crystallography, provide insights into the conformations, configurations, and overall geometry of cyclohexyl and morpholine-containing compounds. For instance, studies have shown that such compounds can exhibit various conformations stabilized by intramolecular hydrogen bonds, highlighting the versatility and complexity of these molecules (Mironova et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving morpholine and cyclohexyl moieties include cyclocondensation, reductive coupling, and reactions with aryl ethers. These reactions can produce a wide range of products, including cyclohexylmorpholines, demonstrating the reactivity and functional versatility of these components. Notably, palladium-catalyzed reductive coupling of aryl ethers with morpholines has been highlighted for its efficiency in producing cyclohexylmorpholines, a class of fine chemicals (Zheng et al., 2021).
Physical Properties Analysis
While specific details on the physical properties of "1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate" are not available, the physical properties of related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. The crystal structure analysis provides essential data on the molecular geometry and potential interaction sites for further chemical modifications or interactions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are fundamental aspects of cyclohexyl and morpholine derivatives. The reactivity towards acetic acid, leading to complex derivatives, showcases the potential for creating a wide array of structurally diverse and biologically relevant molecules. Acid-catalyzed reactions and oligomerizations indicate the potential for synthesizing complex structures with specific functionalities (Nomura, Kimura, Takeuchi, & Tomoda, 1978).
Propriétés
IUPAC Name |
[1-(3-morpholin-4-ylprop-1-ynyl)cyclohexyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(17)19-15(6-3-2-4-7-15)8-5-9-16-10-12-18-13-11-16/h2-4,6-7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXJNOARKOBNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

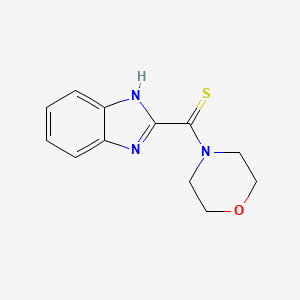
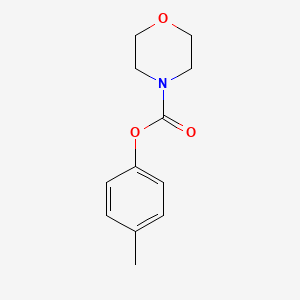
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
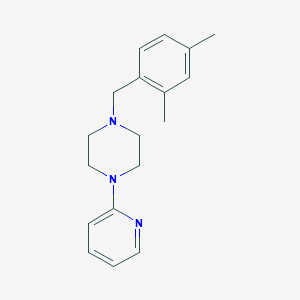
![4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
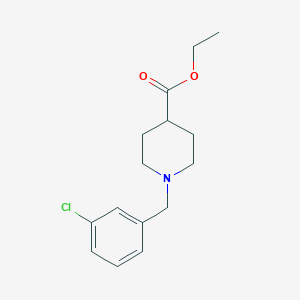
![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
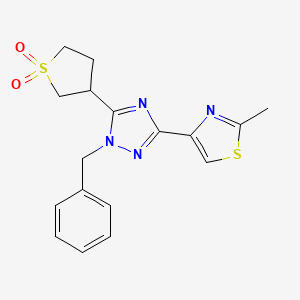
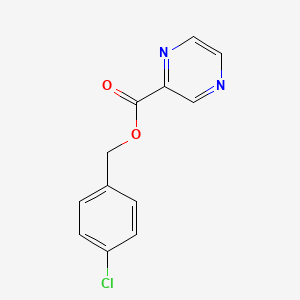

![N-(2,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5663663.png)
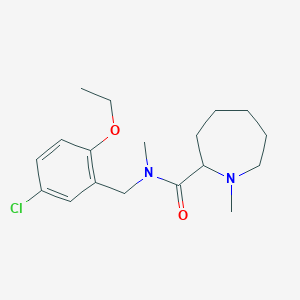
![(1R*,5R*)-6-[(3-ethyl-5-isoxazolyl)methyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663669.png)